molecular formula C9H8ClN3OS B1349013 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 84138-73-8

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1349013
CAS No.: 84138-73-8
M. Wt: 241.70 g/mol
InChI Key: JHSPMGLZUKMLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by Foroumadi et al. (2007) demonstrated the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, including a compound closely related to 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine. This research explored their anticonvulsant activities, revealing that certain derivatives showed significant effectiveness in protecting mice against convulsions induced by lethal doses of pentylentetrazole (PTZ) and maximal electroshock (MES) (Foroumadi et al., 2007).

Antimicrobial Activity

A 2014 study by Sah et al. discussed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research indicated that compounds derived from this thiadiazole showed moderate activity against several bacterial and fungal strains, highlighting its potential as an antimicrobial agent (Sah et al., 2014).

Fungicidal Activities

In 2009, Xiao explored the synthesis and fungicidal activities of n-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide. The findings indicated that some of these synthesized compounds exhibited moderate fungicidal activities, suggesting their use in agriculture or related fields (Xiao, 2009).

Antioxidant and Anti-inflammatory Activities

A2019 study by Sravya et al. investigated the antioxidant and anti-inflammatory activities of derivatives of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine. This research found that certain derivatives displayed significant antioxidant activity, surpassing the standard ascorbic acid. Moreover, these compounds also exhibited promising anti-inflammatory activity (Sravya et al., 2019).

Antiproliferative-Antimicrobial Properties

A study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. They found that certain compounds showed high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against specific bacterial strains. One compound, in particular, exhibited cytotoxicity on cancer cell lines, indicating its potential in cancer therapy (Gür et al., 2020).

Antiviral Activity

Research by Chen et al. (2010) on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that synthesized derivatives had certain anti-tobacco mosaic virus activity. This suggests potential applications of these compounds in antiviral therapies or as agricultural protectants (Chen et al., 2010).

Molecular Dynamics and Quantum Chemical Studies

A 2016 study by Kaya et al. employed quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiadiazole derivatives on iron. This research highlights the potential application of these compounds in industrial settings, specifically in corrosion prevention (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine enhances cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter involved in many functions including muscle contraction, heart rate, memory, and learning. The enhanced cholinergic transmission could have downstream effects on these functions .

Pharmacokinetics

The compound exhibits good oral bioavailability, as indicated by its physicochemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to absorb well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This could potentially have effects at the molecular and cellular level, impacting functions such as muscle contraction, heart rate, memory, and learning . The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating its potential as a drug candidate for treating neurodegenerative disorders .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . The compound migrates to the hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress . These factors could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases. Additionally, this compound interacts with ion channels and modulates their activity, which can affect cellular signaling and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of specific genes, influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound exhibits stability under various conditions, including ambient temperature and physiological pH . It can degrade under oxidative and thermal stress . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including dehalogenation and conjugation with glutathione and cysteine . These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its therapeutic and toxic effects. For example, its accumulation in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity at higher doses .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPMGLZUKMLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353675
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84138-73-8
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.